molecular formula C14H13NO2 B12073778 6-(4-Methylbenzyl)nicotinic acid

6-(4-Methylbenzyl)nicotinic acid

Cat. No.: B12073778
M. Wt: 227.26 g/mol
InChI Key: NPMAFKWEBSPPME-UHFFFAOYSA-N
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Description

6-(4-Methylbenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound features a nicotinic acid core with a 4-methylbenzyl group attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylbenzyl)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where 4-methylbenzyl chloride reacts with nicotinic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry methods are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methylbenzyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form carboxylic acids using reagents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using hydrogenation or metal-acid reduction.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or metal-acid combinations like tin and hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

Scientific Research Applications

6-(4-Methylbenzyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methylbenzyl)nicotinic acid involves its interaction with specific molecular targets. It is known to influence lipid metabolism by inhibiting enzymes involved in triglyceride synthesis, leading to reduced levels of very-low-density lipoproteins and low-density lipoproteins. Additionally, it increases high-density lipoprotein levels by decreasing the catabolism of apolipoprotein A-I .

Comparison with Similar Compounds

Uniqueness: 6-(4-Methylbenzyl)nicotinic acid is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potentially its ability to interact with lipid-related pathways more effectively than its parent compound .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17)

InChI Key

NPMAFKWEBSPPME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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